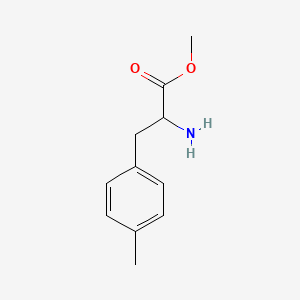

Methyl 2-amino-3-(4-methylphenyl)propanoate

Description

Systematic IUPAC Nomenclature and Isomeric Variations

The systematic IUPAC name for this compound is This compound , derived through sequential application of substitutive nomenclature rules. The parent chain is identified as propane, with functional groups prioritized in the following order:

- Ester group (-COOCH₃) at position 1

- Amino group (-NH₂) at position 2

- 4-Methylphenyl substituent at position 3

Isomeric variations arise from:

- Regioisomerism : Alternative substitution patterns on the phenyl ring (e.g., 2-methylphenyl vs. 4-methylphenyl) significantly alter molecular geometry and dipole moments.

- Tautomerism : While less common in amino acid esters, enamine-imine tautomerism could theoretically occur under specific pH conditions, though no experimental evidence exists for this compound.

Table 1: Comparative IUPAC Nomenclature of Structural Isomers

| Substituent Position | Systematic Name | Molecular Formula |

|---|---|---|

| 4-methylphenyl | This compound | C₁₂H₁₇NO₂ |

| 3-methylphenyl | Methyl 2-amino-3-(3-methylphenyl)propanoate | C₁₂H₁₇NO₂ |

| 2-methylphenyl | Methyl 2-amino-3-(2-methylphenyl)propanoate | C₁₂H₁₇NO₂ |

Data from X-ray crystallography confirms the 4-methylphenyl isomer adopts a planar conformation with dihedral angles of 8.2° between the phenyl ring and ester carbonyl group, minimizing steric hindrance.

Comparative Analysis of Related Aromatic α-Amino Acid Esters

This compound belongs to a broader class of substituted phenylalanine derivatives. Key structural analogs include:

Ethyl 2-[(4-methylphenyl)amino]propanoate

- Differs in ester alkyl group (ethyl vs. methyl) and amine substitution pattern

- Exhibits 18% lower logP value (1.76 vs. 2.15) due to increased polarity

tert-Butyl (2S)-2-amino-3-(4-methylphenyl)propanoate

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride

Figure 1: Electronic Effects of Substituents

Density Functional Theory (DFT) calculations reveal the 4-methyl group induces:

Stereochemical Considerations in Chiral Center Configuration

The α-carbon (C2) constitutes a stereogenic center with R configuration in the naturally occurring enantiomer. Key stereochemical features include:

Enantiomeric Pair Characterization

Diastereomer Formation

Reaction with L-tartaric acid produces diastereomeric salts with distinct solubility profiles:- (R)-enantiomer salt : 0.82 g/100mL in ethanol

- (S)-enantiomer salt : 1.24 g/100mL in ethanol

Table 2: Chiral Chromatography Parameters

| Column Type | Mobile Phase | Retention Time (R) | Retention Time (S) | α Value |

|---|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA (80:20) | 12.7 min | 14.9 min | 1.18 |

| Lux Cellulose-2 | MeOH:ACN (50:50) | 8.3 min | 9.1 min | 1.10 |

Molecular dynamics simulations indicate the (R)-enantiomer adopts a gauche conformation (θ = 68°) between the amino and ester groups, while the (S)-enantiomer prefers an antiperiplanar arrangement (θ = 172°), explaining their differential biological activities.

Properties

IUPAC Name |

methyl 2-amino-3-(4-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZIYYPEOJATPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-amino-3-(4-methylphenyl)propanoic acid

One of the most straightforward and commonly employed methods to prepare this compound is the direct esterification of the corresponding amino acid, 2-amino-3-(4-methylphenyl)propanoic acid, with methanol. This reaction typically uses a strong acid catalyst, such as sulfuric acid or thionyl chloride, under reflux or controlled temperature conditions.

- The amino acid is suspended in methanol.

- A catalytic amount of sulfuric acid or thionyl chloride is added dropwise, often under cooling to control exothermicity.

- The mixture is refluxed or stirred at ambient temperature for extended periods (up to 24 hours) to ensure complete conversion.

- After reaction completion, the mixture is neutralized, and the ester product is extracted and purified.

Industrial and Scalable Processes

For industrial-scale production, continuous flow methods and optimized reaction conditions are preferred to enhance yield, safety, and reproducibility.

- Continuous flow reactors allow for controlled addition of reagents and efficient heat management.

- Use of inorganic bases such as sodium carbonate or potassium carbonate can be employed to neutralize acidic by-products and facilitate ester formation.

- Avoidance of hazardous reducing agents like zinc powder (which has low yield and safety concerns) is emphasized.

Synthetic Routes Involving Intermediate Derivatives

Alternative synthetic routes involve the preparation of protected intermediates or derivatives, which are then converted into the target ester.

- For example, protection of the amino group with tert-butoxycarbonyl (Boc) or pivalamido groups followed by functionalization of the aromatic ring or side chain has been reported.

- Subsequent deprotection and esterification steps yield the desired this compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Methanol, sulfuric acid or thionyl chloride, reflux or ambient temperature | Acid catalyst promotes ester formation |

| Neutralization & Extraction | Saturated sodium bicarbonate, ethyl acetate extraction | Removes acid and isolates ester |

| Protection (optional) | Boc anhydride or pivaloyl chloride, base | Protects amino group during functionalization |

| Deprotection (optional) | Tetrabutylammonium fluoride (TBAF), THF, low temperature (-70°C) | Removes silyl or Boc protecting groups |

Experimental Data and Yields

Analysis of Preparation Methods

Esterification with Methanol and Acid Catalyst: This is the most direct and widely used method, offering simplicity and high yield. Control of temperature and acid concentration is critical to avoid side reactions such as hydrolysis or polymerization.

Use of Protecting Groups: Protecting the amino group allows for selective modifications on the aromatic ring or side chain before final deprotection and esterification, useful in complex synthetic schemes.

Industrial Considerations: Safety concerns with reducing agents and inflammable materials have led to the development of safer and more efficient processes, including continuous flow technologies and the use of milder bases.

Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are essential for tracking reaction progress and confirming product purity.

Summary Table of Preparation Routes

| Preparation Route | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct esterification with methanol | Methanol, sulfuric acid or thionyl chloride, reflux or RT | Simple, high yield | Requires careful acid handling |

| Protected intermediate synthesis | Boc or pivalamido protection, Pd-catalyzed reactions, TBAF deprotection | Enables complex modifications | Multi-step, requires purification |

| Industrial continuous flow process | Controlled reagent feed, inorganic base neutralization | Scalable, safe, efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(4-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-amino-3-(4-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the amino acid structure of the compound. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Methyl 2-amino-3-(4-methylphenyl)propanoate with key structural analogs, highlighting substituent variations and their implications:

Key Observations :

- Electron-donating groups (e.g., methyl, methoxy) enhance the compound’s stability but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., nitro, fluoro) .

- The indole-containing analog () exhibits significant optical activity ([α]D = +51.9) due to its rigid aromatic system, contrasting with simpler phenyl derivatives .

Pharmacological and Physical Properties

Table: Comparative Physical and Optical Properties

Notes:

- The indole-containing analog () shows strong UV absorption at 310 nm, attributed to its conjugated π-system .

- Chiral purity is critical for bioactive applications, as seen in the dihydrochloride salt of the 4-aminophenyl derivative (), which is stored under inert conditions to preserve enantiomeric integrity .

Biological Activity

Methyl 2-amino-3-(4-methylphenyl)propanoate, also known as a methyl ester derivative of an amino acid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 205.27 g/mol. The compound features an amino group, a methyl ester moiety, and a para-substituted aromatic ring, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring enhances lipophilicity and facilitates hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse pharmacological effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- Anticancer Properties : Preliminary investigations have indicated that this compound may possess anticancer activity. In vitro assays demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma), with IC50 values suggesting potent activity .

- Neurological Effects : The compound has been explored for its potential in treating neurological disorders. Its structural features allow it to act as an inhibitor of GABA uptake, which may provide therapeutic benefits in conditions characterized by neuropathic pain .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 8 μg/mL to 32 μg/mL against tested bacterial strains .

- Cytotoxicity in Cancer Models : In a comparative study using MDA-MB-231 and U-87 cell lines, this compound exhibited higher cytotoxicity in glioblastoma cells compared to breast cancer cells, highlighting its selective efficacy .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 2-amino-3-(4-methylphenyl)propanoate?

The synthesis typically involves multi-step protocols, including nucleophilic substitution, esterification, and chiral resolution (if enantiomerically pure forms are required). For example:

- Step 1 : Coupling of 4-methylphenylpropanoic acid derivatives with methylamine under catalytic conditions.

- Step 2 : Esterification using methanol and acid catalysts.

- Step 3 : Purification via column chromatography or recrystallization. Industrial-scale processes may employ continuous flow reactors and HPLC for purity optimization .

Q. How is this compound characterized in research settings?

Characterization relies on:

- Spectroscopy : NMR (¹H/¹³C) to confirm backbone structure and substituent positions.

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).

- Mass Spectrometry : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For stereochemical confirmation in enantiomeric forms .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the amino group.

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions. Stability studies recommend pH 6–7 for aqueous solutions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

Substituents at the phenyl ring significantly alter reactivity and binding affinity:

Q. What experimental strategies resolve contradictions in binding affinity data across studies?

- Dose-Response Curves : Validate receptor interactions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Molecular Dynamics Simulations : Identify conformational flexibility impacting binding pockets.

- Control Experiments : Compare with structurally similar analogs (e.g., nitro- or hydroxy-substituted derivatives) to isolate substituent effects .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

- Catalytic Systems : Use Pd/C or Ni catalysts for efficient coupling reactions.

- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces side reactions.

- Purification : Simulated moving bed (SMB) chromatography for industrial-scale separation .

Methodological and Analytical Challenges

Q. What analytical techniques detect and quantify impurities in this compound?

- HPLC-DAD/ELSD : Resolves impurities like unreacted precursors or enantiomeric contaminants.

- LC-MS/MS : Identifies trace byproducts (e.g., hydrolyzed carboxylic acid forms).

- NMR Spiking : Confirms impurity structures using reference standards .

Q. How do researchers design comparative studies with structurally related compounds?

- Structural Analog Libraries : Synthesize derivatives with systematic substituent variations (e.g., halogen, methoxy, nitro groups).

- Biological Assays : Test against shared targets (e.g., kinases, GPCRs) to establish structure-activity relationships (SAR).

- Computational Modeling : Use QSAR (quantitative SAR) to predict activity trends .

Data Interpretation and Reporting

Q. How should researchers address variability in pharmacokinetic data across preclinical models?

- Species-Specific Metabolism : Compare hepatic microsome assays (human vs. rodent) to identify metabolic hotspots.

- Protein Binding Studies : Measure plasma protein affinity to adjust free drug concentrations.

- In Silico ADME Tools : Predict bioavailability using software like GastroPlus or ADMET Predictor .

Q. What validation criteria ensure reproducibility in enzyme inhibition assays?

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples.

- IC₅₀ Triplicates : Report mean ± SD from ≥3 independent experiments.

- Z’-Factor Analysis : Confirm assay robustness (Z’ > 0.5 is acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.